molecular formula C18H18ClFN2O3S B2663225 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide CAS No. 946294-84-4

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide

Cat. No.: B2663225
CAS No.: 946294-84-4
M. Wt: 396.86
InChI Key: VMVAORYIRAQQLY-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide is a benzamide derivative featuring a tetrahydroquinoline core modified with an ethanesulfonyl group at position 1 and a benzamide moiety substituted with chlorine (2-position) and fluorine (6-position) on the aromatic ring. Its design likely aims to balance electronic effects (via halogens) and solubility/metabolic stability (via the ethanesulfonyl group) .

Properties

IUPAC Name

2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c1-2-26(24,25)22-10-4-5-12-11-13(8-9-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVAORYIRAQQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chloroethanesulfonyl chloride with a suitable amine to form the ethanesulfonyl derivative. This intermediate is then reacted with a tetrahydroquinoline derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among the target compound and analogs identified in the evidence:

Compound Name Benzamide Substituents Tetrahydroquinoline Substituents Key Features
2-Chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide (Target) 2-chloro, 6-fluoro 1-ethanesulfonyl Ethyl sulfonyl enhances solubility; ortho-substituted halogens for steric effects.
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide () 3-chloro 1-(4-fluorophenylsulfonyl) Aryl sulfonyl group increases hydrophobicity; meta-chloro alters electronic effects.
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide () 2-chloro-6-fluoro, cyano, hydroxy N/A (different core structure) Additional cyano and hydroxy groups may influence hydrogen bonding and metabolic pathways.
N-(1-(2-(piperidin-1-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (, Compound 28) Thiophene-2-carboximidamide 2-(piperidin-1-yl)ethyl Amine substituents and thiophene group could enhance receptor binding affinity.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () 4-bromo, 5-fluoro, trifluoropropoxy N/A (non-tetrahydroquinoline core) Trifluoropropoxy group introduces strong electron-withdrawing effects.

Functional Implications

Sulfonyl Group Variations: The target compound’s ethanesulfonyl group (C2 alkyl chain) likely improves aqueous solubility compared to the 4-fluorophenylsulfonyl group in ’s compound, which may increase lipophilicity and membrane permeability but reduce metabolic stability .

In contrast, the 3-chloro substitution in ’s compound places the halogen in a meta position, altering electron distribution and steric accessibility .

Heterocyclic Modifications: Compounds like ’s thiophene-carboximidamide derivatives (e.g., Compound 28) replace the benzamide with a thiophene ring, which may alter π-π stacking interactions and bioavailability.

This contrasts with the target compound’s fluorine, which modestly influences electronegativity without extreme withdrawal effects .

Biological Activity

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of halogenated benzamides and incorporates several functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2O2S. The structure includes:

  • A chloro group at the second position of the benzamide.
  • A fluorine atom at the sixth position.
  • A tetrahydroquinoline moiety with an ethanesulfonyl substituent.
PropertyValue
Molecular Weight364.85 g/mol
LogP2.9216
Polar Surface Area54.246 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. It is hypothesized that the chloro and fluorine substituents may enhance binding affinity to these targets, potentially leading to varied pharmacological effects.

Antifungal Activity

Recent studies have explored the antifungal potential of related compounds, particularly focusing on their efficacy against resistant strains of Candida albicans and Candida parapsilosis. For example, a related compound demonstrated significant antifungal activity with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL against fluconazole-resistant strains. It inhibited biofilm formation by up to 92% and disrupted preformed biofilms by approximately 87% .

Antimicrobial Properties

Compounds within the same structural class have shown promising antimicrobial properties. The mechanism often involves disrupting cellular processes without directly damaging cell walls or membranes, indicating a potential for developing new antifungal agents that circumvent existing resistance mechanisms.

Case Studies

  • Study on Antifungal Resistance : A study evaluated the antifungal activity of related compounds against fluconazole-resistant strains. The results indicated that these compounds could serve as effective alternatives in treating resistant infections by inhibiting both planktonic cells and biofilm formations .
  • Pharmacological Evaluation : Another study investigated the pharmacological profiles of similar compounds, highlighting their roles in modulating immune responses and their potential applications in treating inflammatory diseases .

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